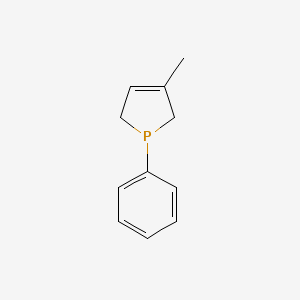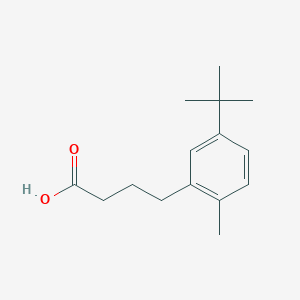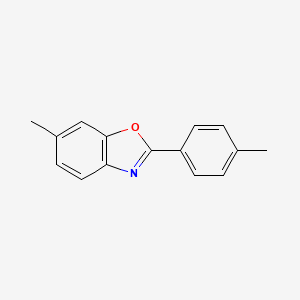
Benzoxazole, 6-methyl-2-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-(p-tolyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C15H13NO and a molecular weight of 223.27 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(p-tolyl)benzo[d]oxazole can be achieved through various methods. One common approach involves the reaction of 2-aminophenol with p-tolualdehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to form the benzoxazole ring . Another method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
In an industrial setting, the synthesis of 6-Methyl-2-(p-tolyl)benzo[d]oxazole can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and catalyst-free reactions, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2-(p-tolyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while substitution reactions can introduce various functional groups, resulting in a wide range of derivatives .
Aplicaciones Científicas De Investigación
6-Methyl-2-(p-tolyl)benzo[d]oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-(p-tolyl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
6-Methyl-2-(p-tolyl)benzo[d]oxazole can be compared with other benzoxazole derivatives:
2-(4-Methylphenyl)benzoxazole: Similar in structure but lacks the methyl group at the 6-position.
2-(4-Methylphenyl)-1,3-benzoxazole: Another similar compound with slight structural differences.
These compounds share some common properties but also exhibit unique characteristics due to differences in their molecular structures. The presence of the methyl group at the 6-position in 6-Methyl-2-(p-tolyl)benzo[d]oxazole can influence its reactivity and biological activity, making it distinct from other benzoxazole derivatives .
Propiedades
Número CAS |
16155-95-6 |
|---|---|
Fórmula molecular |
C15H13NO |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
6-methyl-2-(4-methylphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C15H13NO/c1-10-3-6-12(7-4-10)15-16-13-8-5-11(2)9-14(13)17-15/h3-9H,1-2H3 |
Clave InChI |
XRCJUGBWQLFOOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1H-Benzo[d]imidazol-2-yl)propiolic acid](/img/structure/B12819273.png)
![Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B12819274.png)
![4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12819279.png)
![Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12819281.png)
![4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid](/img/structure/B12819283.png)
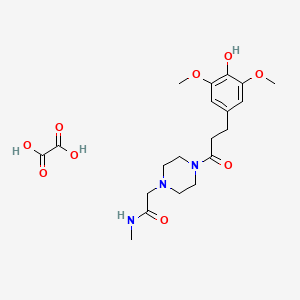
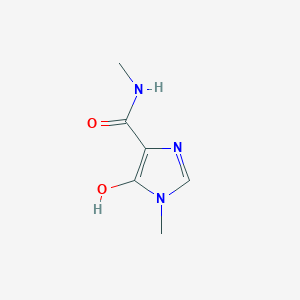
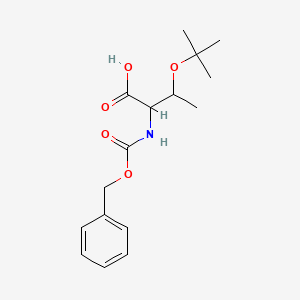
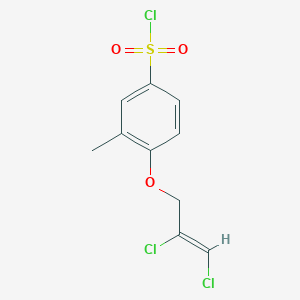
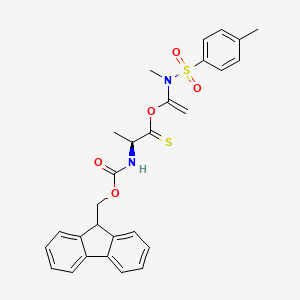
![4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12819331.png)
